5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
5,6-Dihydroxy-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched 7-oxanorbornane derivatives, which are useful chirons for the total asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods
The Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a common method used to cleave a C-C bond in the 7-oxabicyclo[2.2.1]heptane structure .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The Baeyer-Villiger oxidation is a notable reaction for this compound, leading to the cleavage of C-C bonds.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly arylation, are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for the Baeyer-Villiger oxidation.
Reduction: Hydrogenation or metal hydrides are typically used.
Substitution: Palladium-catalyzed arylation reactions are common, using aryl iodides as coupling partners.
Major Products
The major products formed from these reactions include various derivatives of the oxabicycloheptane structure, which can be further functionalized for specific applications .
Scientific Research Applications
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with various molecular targets. For example, some derivatives of the oxabicycloheptane structure are known to inhibit calcineurin, a calcium- and calmodulin-regulated enzyme . This inhibition prevents the formation of active transcription factors essential for gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar compound with a different functional group arrangement.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another derivative with distinct chemical properties.
1,4-Epoxycyclohexane: A simpler cyclic ether with similar reactivity.
Uniqueness
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for a wide range of reactions, making it a versatile compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
5,6-dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-3-1-2(7(10)11)6(12-3)5(4)9/h2-6,8-9H,1H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJOHOETCDWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C1O2)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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